Phenol, 2-[[(4-fluorophenyl)imino]methyl]-
Overview
Description
2-[(E)-[(4-Fluorophenyl)imino]methyl]phenol is an an impurity of Ezetimibe, which is an antihyperlipoproteinemic and a cholesterol absorption inhibitor.
Scientific Research Applications
1. Synthesis and Characterization
- Oxidative Polycondensation and Characterization : Phenol, 2-[[(4-fluorophenyl)imino]methyl]- (FPIMP) was synthesized and characterized through oxidative polycondensation reactions, using various techniques like 1H-NMR, FT-IR, UV–Vis, and more (Kaya & Gül, 2004).
- Crystallographic and Spectroscopic Studies : Crystal structures and spectroscopic properties of derivatives of Phenol, 2-[[(4-fluorophenyl)imino]methyl]- have been extensively studied using X-Ray Diffraction and IR spectroscopy (Demirtaş et al., 2018).
2. Conductivity and Band Gap Analysis
- Electrochemical and Optical Properties : The conductivity and band gap of oligo-2-[(4-fluorophenyl) imino methylene] phenol and its metal complexes have been investigated, revealing insights into their electrochemical and optical properties (Kaya, Koyuncu & Şenol, 2006).
3. Fluorescence and Photoluminescence Studies
- Photoluminescence Properties : Azo-azomethines derivatives of Phenol, 2-[[(4-fluorophenyl)imino]methyl]- have been studied for their photoluminescence properties, showing potential applications in fluorescence studies (Eskikanbur et al., 2015).
4. Molecular and Theoretical Exploration
- Theoretical Chemical Analysis : Theoretical exploration of crystalline fluoro-functionalized imines, including Phenol, 2-[[(4-fluorophenyl)imino]methyl]-, has been conducted using quantum chemical calculations, providing insights into their molecular stability and potential applications in nonlinear optics (Ashfaq et al., 2022).
5. Sensor Applications and Binding Studies
- Selective Sensing of Metal Ions : Studies have shown the potential of Phenol, 2-[[(4-fluorophenyl)imino]methyl]- derivatives as colorimetric sensors for metal ions like copper and zinc, exhibiting selective fluorescence properties (Roy et al., 2007).
6. Synthesis and Application in Anion Binding
- Synthesis and Fluoride Sensing : Phenol, 2-[[(4-fluorophenyl)imino]methyl]- derivatives have been synthesized and employed as colorimetric sensors for anions like fluoride, demonstrating their potential in chemical sensing applications (Reena, Suganya & Velmathi, 2013).
Mechanism of Action
Target of Action
The primary target of 4-Fluoro-N-salicylideneaniline is the Europium (III) ion (Eu3+) . This compound acts as a sensitizer for the Eu3+ ion .
Mode of Action
4-Fluoro-N-salicylideneaniline interacts with its target, the Eu3+ ion, through a process known as luminescence sensitization . This involves the use of 4-Fluoro-N-salicylideneaniline as a ligand, which enhances the absorption of radiation by the Eu3+ ions . The compound’s interaction with its target leads to efficient energy transfer, resulting in bright red emission due to the 5D0 → 7F2 transition .
Biochemical Pathways
The biochemical pathway affected by 4-Fluoro-N-salicylideneaniline involves the energy transfer through the chromophore (ligand) by the antenna effect . This process, known as ligand-enhanced luminescence, leads to intense photoluminescence .
Result of Action
The molecular effect of 4-Fluoro-N-salicylideneaniline’s action is the bright red emission due to the 5D0 → 7F2 transition . This is a result of the efficient energy transfer from the compound to the Eu3+ ion . On a cellular level, this could potentially be used for cell imaging applications .
Action Environment
The action of 4-Fluoro-N-salicylideneaniline can be influenced by environmental factors such as temperature and light. For instance, the compound exhibits chromism (color change) upon exposure to external stimuli such as changes in temperature or photoirradiation .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[(4-fluorophenyl)iminomethyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO/c14-11-5-7-12(8-6-11)15-9-10-3-1-2-4-13(10)16/h1-9,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COFLOZFCNFCJFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50425188 | |
Record name | Phenol, 2-[[(4-fluorophenyl)imino]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50425188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3382-62-5 | |
Record name | Phenol, 2-[[(4-fluorophenyl)imino]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50425188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-HYDROXYBENZYLIDENE)-4-FLUOROANILINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-[[(4-Fluorophenyl)imino]methyl]phenol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WP8EC65NVC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the dominant structure of 4-Fluoro-N-salicylideneaniline in different environments?
A1: Theoretical scan calculations, investigating the proton transfer on the O−H∙∙∙N pathway, suggest that the enol structure of 4-Fluoro-N-salicylideneaniline is more dominant than the keto structure. This dominance holds true both in its solid state and when dissolved in various solvents. []
Q2: What are the significant findings regarding the nonlinear optical properties of 4-Fluoro-N-salicylideneaniline?
A2: Research indicates that 4-Fluoro-N-salicylideneaniline possesses a noteworthy first-order hyperpolarizability capacity. This finding suggests its potential for applications in nonlinear optics. []
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